5-((3,4-Difluorophenyl)(4-methylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
This compound is a structurally complex heterocyclic molecule featuring a thiazolo[3,2-b][1,2,4]triazole core substituted with a 3,4-difluorophenyl group, a 4-methylpiperazine moiety, and an ethyl chain at position 2. Its synthesis likely involves multi-step reactions, including cyclization and nucleophilic substitution, as inferred from analogous thiazolo-triazole derivatives described in the literature .
Properties
IUPAC Name |
5-[(3,4-difluorophenyl)-(4-methylpiperazin-1-yl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F2N5OS/c1-3-14-21-18-25(22-14)17(26)16(27-18)15(24-8-6-23(2)7-9-24)11-4-5-12(19)13(20)10-11/h4-5,10,15,26H,3,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQQNOVQYMYTFKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C=C3)F)F)N4CCN(CC4)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F2N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-((3,4-Difluorophenyl)(4-methylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol (commonly referred to as DIFP) is a synthetic derivative belonging to the class of thiazolo[3,2-b][1,2,4]triazole compounds. This compound has garnered attention due to its potential biological activities, particularly in the context of cancer therapy and antimicrobial applications. Its molecular formula is with a molecular weight of 393.46 g/mol.
Biological Activity Overview
DIFP exhibits a range of biological activities that make it a candidate for further research and development. The following sections detail its pharmacological properties based on recent studies.
Anticancer Activity
Recent investigations have highlighted the potential of DIFP in cancer therapy. A study focusing on the cytotoxic effects of various triazole derivatives demonstrated that compounds similar to DIFP can selectively induce apoptosis in melanoma cells while sparing normal cells. The mechanism involves cell cycle arrest and inhibition of key enzymes involved in tumor progression.
- Case Study : In vitro assays using human melanoma cell lines showed that DIFP could significantly reduce cell viability compared to untreated controls. The selectivity index indicated a 4.9-fold increase in toxicity towards cancer cells as opposed to normal fibroblasts .
Antimicrobial Activity
DIFP has also been evaluated for its antimicrobial properties. Studies indicate that derivatives of thiazolo[3,2-b][1,2,4]triazole possess broad-spectrum antimicrobial activity.
- Research Findings : A comparative study found that thiazole and triazole derivatives exhibited varying degrees of activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. DIFP's structural features contribute to its ability to penetrate bacterial membranes effectively .
The biological activity of DIFP can be attributed to several mechanisms:
-
Enzyme Inhibition : DIFP has been shown to inhibit cyclooxygenase (COX) enzymes involved in inflammatory pathways. This inhibition is crucial for reducing tumor-associated inflammation and pain.
Compound COX-1 Inhibition (%) COX-2 Inhibition (%) DIFP 67 93 Indomethacin 47 85 - Cell Cycle Arrest : Research indicates that DIFP induces G0/G1 phase arrest in cancer cells, preventing them from proliferating and leading to apoptosis.
- Melanin Production Inhibition : In studies focused on melanoma cells, DIFP was found to decrease melanin production, indicating potential applications in treating hyperpigmentation disorders .
Structure-Activity Relationship (SAR)
The structural components of DIFP play a significant role in its biological activity:
- The difluorophenyl group enhances lipophilicity and facilitates cellular uptake.
- The piperazine moiety contributes to receptor binding affinity and selectivity.
- The thiazole-triazole core is essential for the anticancer and antimicrobial activities observed in various studies.
Scientific Research Applications
Antimicrobial Activity
One of the most promising applications of this compound is in the field of antimicrobial agents. Research has indicated that derivatives of thiazole and triazole compounds exhibit significant antibacterial and antifungal properties. The presence of the thiazolo and triazole moieties in this compound suggests it may possess similar activities. Studies have shown that compounds with such structures can inhibit bacterial growth by interfering with cell wall synthesis or disrupting metabolic pathways .
Anticancer Properties
The compound's structure may also confer anticancer properties. Triazole derivatives have been explored for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types. The incorporation of the 4-methylpiperazine group may enhance the selectivity and potency against specific cancer cell lines, making it a candidate for further investigation in oncology .
Neuropharmacological Effects
The 4-methylpiperazine moiety is known for its neuroactive properties, which could make this compound relevant in treating neurological disorders. Research into similar compounds has shown potential in modulating neurotransmitter systems, which could lead to applications in anxiety and depression treatments .
Synthesis and Characterization
The synthesis of this compound can be achieved through various organic chemistry techniques including microwave-assisted synthesis which enhances reaction rates and yields. Characterization methods such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized compounds .
Potential as a Functional Material
Due to its unique molecular structure, there is potential for this compound to be used in developing functional materials such as sensors or catalysts. The electronic properties imparted by the fluorine atoms and the heterocyclic nature of the molecule could lead to applications in organic electronics or photonic devices.
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s uniqueness lies in its combination of a 3,4-difluorophenyl group , 4-methylpiperazine , and ethyl-thiazolo-triazole core . Below is a comparative analysis with key analogues:
| Compound Name / ID | Core Structure | Key Substituents | Physicochemical Properties (Melting Point, Yield) | Biological Activity (If Reported) | Reference |
|---|---|---|---|---|---|
| 5-((3,4-Difluorophenyl)(4-methylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol | Thiazolo[3,2-b][1,2,4]triazol-6-ol | 3,4-Difluorophenyl, 4-methylpiperazine, ethyl | Not reported | Not explicitly reported | N/A |
| (Z)-5-((Cyclopropylamino)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (5c) | Thiazolo[3,2-b][1,2,4]triazol-6-one | Cyclopropylamino, methylene | 199–201°C, 54% yield | Antimicrobial screening pending | |
| N-(5-((4-Methylpiperazin-1-yl)methyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4g) | Thiazole | 4-Methylpiperazine, benzamide | Not reported | Potential kinase inhibition | |
| 5-{4-(3-Chlorophenyl)piperazin-1-ylmethyl}-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol | Thiazolo[3,2-b][1,2,4]triazol-6-ol | 3-Chlorophenyl, 4-ethoxy-3-methoxyphenyl | Not reported | Not reported | |
| (Z)-5-([3-{4-(4-Methylpiperazin-1-yl)phenyl}imidazo[1,2-b]pyridazin-6-yl]methylene)thiazolidine-2,4-dione (YPC-21440) | Imidazo-pyridazine-thiazolidinedione | 4-Methylpiperazine, thiazolidinedione | Not reported | Pan-Pim kinase inhibition (IC₅₀ = 1.2 nM) |
Key Observations :
Fluorine substituents (as in 3,4-difluorophenyl) enhance metabolic stability and membrane permeability compared to non-fluorinated analogues like the 3-chlorophenyl derivative in .
Physicochemical Properties: Thiazolo-triazole derivatives with bulky aromatic substituents (e.g., 4-chlorophenyl in compound 5f) exhibit higher melting points (>280°C) due to increased crystallinity, whereas alkylamino substituents (e.g., cyclopropylamino in 5c) lower melting points (199–201°C) . The target compound’s melting point is expected to fall within this range.
Synthetic Complexity :
- Compounds with multiple heterocycles (e.g., imidazo-pyridazine-thiazolidinedione in ) require intricate multi-step syntheses, whereas the target compound’s synthesis may be more straightforward, akin to thiazolo-triazole derivatives in .
Pharmacological Potential vs. Analogues
While direct activity data for the target compound are lacking, insights can be drawn from related structures:
- Antimicrobial Activity : Thiazolo-triazole derivatives with electron-withdrawing groups (e.g., chloro, fluoro) show enhanced activity against Gram-positive bacteria, as seen in compounds 5f and 5e .
- Kinase Inhibition : The 4-methylpiperazine moiety in YPC-21440 () contributes to potent kinase inhibition, suggesting similar applications for the target compound .
Q & A
Q. Basic
- NMR spectroscopy : Confirms substituent connectivity and stereochemistry (e.g., ¹H NMR for methylpiperazine protons at δ 2.3–2.8 ppm) .
- Mass spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]⁺ ion at m/z 447.5) .
- X-ray crystallography : Resolves 3D conformation and binding modes with target proteins .
How can researchers optimize synthesis yield and purity?
Q. Advanced
- Solvent selection : Polar aprotic solvents (e.g., PEG-400) enhance reaction rates and intermediate stability .
- Catalysts : Acidic conditions (e.g., POCl₃) or heterogeneous catalysts (e.g., Bleaching Earth Clay) improve coupling efficiency .
- Purification : Column chromatography or recrystallization in ethanol/water mixtures ensures >95% purity .
What computational methods predict biological target interactions?
Q. Advanced
- Molecular docking : Screens binding affinity to targets (e.g., 14-α-demethylase, PDB: 3LD6) using software like AutoDock .
- Molecular dynamics (MD) : Simulates ligand-receptor stability under physiological conditions (e.g., 100 ns simulations in GROMACS) .
- QSAR modeling : Correlates substituent effects (e.g., fluorine’s electronegativity) with activity trends .
How can contradictions in reported biological activities be resolved?
Q. Advanced
- Assay standardization : Use validated cell lines (e.g., HepG2 for cytotoxicity) and control for batch-to-batch compound variability .
- Dose-response studies : Establish EC₅₀ values across multiple replicates to confirm potency (e.g., IC₅₀ = 1.2–3.5 µM in kinase inhibition assays) .
- Meta-analysis : Compare datasets across studies to identify confounding factors (e.g., solvent effects on solubility) .
What in vitro models assess pharmacokinetic properties?
Q. Advanced
- Hepatic microsomes : Measure metabolic stability (e.g., t₁/₂ > 60 min indicates low CYP450-mediated degradation) .
- Caco-2 permeability : Evaluates intestinal absorption (Papp > 1 × 10⁻⁶ cm/s suggests oral bioavailability) .
- Plasma protein binding : Ultracentrifugation or equilibrium dialysis quantifies free fraction (e.g., 85–90% bound to albumin) .
How do substituents like 3,4-difluorophenyl influence bioactivity?
Q. Advanced
- SAR studies : Fluorine atoms enhance lipophilicity (logP = 2.8) and target binding via halogen bonds (e.g., with kinase ATP pockets) .
- Comparative analogs : Replace difluorophenyl with phenyl or chlorophenyl; reduced activity (IC₅₀ increases 5–10×) highlights fluorine’s role .
What challenges arise in elucidating the mechanism of action?
Q. Advanced
- Target identification : Use pull-down assays with biotinylated probes or CRISPR-Cas9 knockout models .
- Off-target effects : Profiling against kinase panels (e.g., 400+ kinases) identifies selectivity (e.g., >90% inhibition of JAK2 vs. <10% on EGFR) .
- Pathway analysis : Transcriptomics (RNA-seq) or phosphoproteomics reveals downstream signaling cascades .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
